2-(2,5-dichlorophenyl)-N-[(E)-(2,4-dichlorophenyl)methylidene]-1,3-benzoxazol-5-amine
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Overview
Description
(E)-1-(2,4-DICHLOROPHENYL)-N-[2-(2,5-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE is a complex organic compound characterized by the presence of multiple chlorinated phenyl groups and a benzoxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(2,4-DICHLOROPHENYL)-N-[2-(2,5-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE typically involves the following steps:
Formation of Benzoxazole Core: The benzoxazole core can be synthesized through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative.
Chlorination: The phenyl groups are chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Imine Formation: The final step involves the condensation of the chlorinated benzoxazole derivative with an appropriate aldehyde or ketone under acidic or basic conditions to form the imine linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and condensation reactions, utilizing continuous flow reactors to ensure efficient and consistent product formation. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(2,4-DICHLOROPHENYL)-N-[2-(2,5-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogen atoms in the phenyl rings can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(E)-1-(2,4-DICHLOROPHENYL)-N-[2-(2,5-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of (E)-1-(2,4-DICHLOROPHENYL)-N-[2-(2,5-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: Compounds with similar chlorinated phenyl groups.
Benzoxazole Derivatives: Compounds with a benzoxazole core structure.
Uniqueness
(E)-1-(2,4-DICHLOROPHENYL)-N-[2-(2,5-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE is unique due to the combination of its chlorinated phenyl groups and benzoxazole moiety, which confer distinct chemical and biological properties.
This detailed article provides a comprehensive overview of (E)-1-(2,4-DICHLOROPHENYL)-N-[2-(2,5-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C20H10Cl4N2O |
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Molecular Weight |
436.1 g/mol |
IUPAC Name |
1-(2,4-dichlorophenyl)-N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]methanimine |
InChI |
InChI=1S/C20H10Cl4N2O/c21-12-3-5-16(23)15(7-12)20-26-18-9-14(4-6-19(18)27-20)25-10-11-1-2-13(22)8-17(11)24/h1-10H |
InChI Key |
SPTVDLPIDMWSGO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N=CC3=C(C=C(C=C3)Cl)Cl)N=C(O2)C4=C(C=CC(=C4)Cl)Cl |
Origin of Product |
United States |
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